molecular formula C18H15N3O B6008433 2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone

2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone

Cat. No. B6008433
M. Wt: 289.3 g/mol
InChI Key: BVOLSRFHSYMGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been proposed that the compound may exert its biological effects by modulating various signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been reported to inhibit the replication of certain viruses by interfering with their ability to replicate their genetic material.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and protect against oxidative stress-induced damage. Additionally, it has been reported to enhance the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone in lab experiments is its diverse biological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, the compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it challenging to design experiments that can elucidate its precise biological effects.

Future Directions

There are several future directions for research on 2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone. One potential direction is to further investigate its anticancer properties and explore its potential as a chemotherapeutic agent. Another direction is to study its antiviral and antifungal activities and evaluate its potential as a broad-spectrum antiviral and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and to identify its molecular targets. Finally, future studies should investigate the safety and toxicity of this compound to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone has been reported in the literature using various methods. One of the most common methods involves the reaction of 2-amino-3-phenylpropanoic acid with ethyl acetoacetate to obtain the corresponding ethyl ester. The ester is then reacted with 2-aminobenzaldehyde to form the desired product. Other methods involve the use of different starting materials and reagents, but the overall strategy remains the same.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-6-phenyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. Additionally, it has been reported to possess anti-inflammatory, antioxidant, and neuroprotective properties. These diverse biological activities make it a promising candidate for the development of novel therapeutic agents.

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c22-17-12-15(13-6-2-1-3-7-13)19-18(20-17)21-11-10-14-8-4-5-9-16(14)21/h1-9,12H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOLSRFHSYMGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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